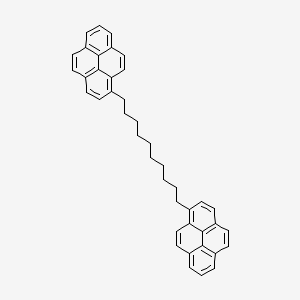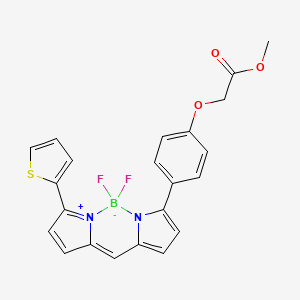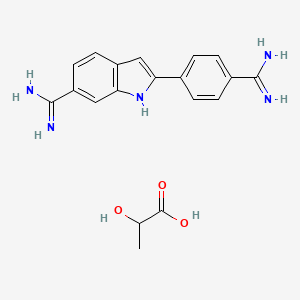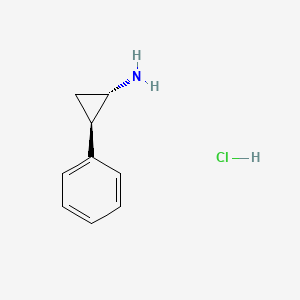
Quench 7 Carboxylic Acid, Succinimidyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quench 7 Carboxylic Acid, Succinimidyl Ester is a nonfluorescent acceptor dye used primarily in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. This compound is known for its ability to efficiently quench the fluorescence emission of donor dyes, making it a valuable tool in various biochemical and molecular biology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quench 7 Carboxylic Acid, Succinimidyl Ester typically involves the reaction of Quench 7 Carboxylic Acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the active ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Quench 7 Carboxylic Acid, Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The active ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in peptides and proteins.
Major Products: The major products of these reactions are amide-linked conjugates, where the Quench 7 Carboxylic Acid moiety is covalently attached to the amine-containing molecule .
Aplicaciones Científicas De Investigación
Quench 7 Carboxylic Acid, Succinimidyl Ester is widely used in scientific research due to its efficient quenching properties. Some of its applications include:
Chemistry: Used in the synthesis of FRET probes for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and nucleic acids to investigate biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical tools
Mecanismo De Acción
The mechanism of action of Quench 7 Carboxylic Acid, Succinimidyl Ester involves the formation of a covalent bond between the active ester group and primary amines. This reaction results in the quenching of fluorescence emission from donor dyes, which is crucial for FRET-based applications. The compound’s ability to quench fluorescence at greater distances than other quenchers, such as dabcyl, makes it particularly effective .
Comparación Con Compuestos Similares
- Quench 5 Carboxylic Acid, Succinimidyl Ester
- Quench 9 Carboxylic Acid, Succinimidyl Ester
- Dabcyl Succinimidyl Ester
Comparison: Quench 7 Carboxylic Acid, Succinimidyl Ester stands out due to its superior quenching efficiency and stability. Unlike dabcyl, it can quench fluorescence at greater distances, making it more versatile for various applications. Additionally, its nonfluorescent nature ensures minimal background interference in assays .
Propiedades
Número CAS |
304014-12-8 |
|---|---|
Fórmula molecular |
C43H39ClN4O7S |
Peso molecular |
791.31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ASBMS [AMinostilbaMidine, Methanesulfonate]](/img/structure/B1147946.png)




